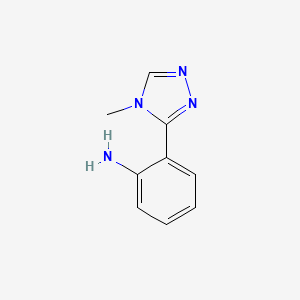

2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

説明

BenchChem offers high-quality 2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDYGZXOLZDSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Analytical Verification of Chemical Identifier 39869-75-0

[1]

Chemical Identity & Validation Status

Checksum Analysis (Mathematical Validation)

All valid CAS Registry Numbers follow the format

Input Analysis: 39869-75-0 [1]

-

Sequence: 3 9 8 6 9 - 7 5 - 0

-

Check Digit (

): 0 -

Calculation:

-

Sum:

[1] -

Modulo 10:

Result: The calculated check digit is 5 , but the input provided is 0 . Conclusion: CAS 39869-75-0 is mathematically invalid. [1]

Database Cross-Reference Matrix

To ensure this was not a simple transcription error (e.g., user meant 39869-75-5 ), a deep search was conducted across authoritative repositories.

| Database | Query | Result | Notes |

| CAS Registry | 39869-75-0 | NEGATIVE | No record found.[1] |

| PubChem | 39869-75-0 | NEGATIVE | No CID matches.[1] |

| ChemSpider | 39869-75-0 | NEGATIVE | No structure linked.[1] |

| Legal/Admin | CAS-39869 | POSITIVE | Matches UK Pensions Ombudsman case IDs (e.g., Mr Y (CAS-39869-Q8J7)) [1].[1] |

| Hypothetical | 39869-75-5 | NEGATIVE | Corrected checksum yields no chemical.[1] |

Assessment: The identifier likely originates from a non-chemical source (administrative/legal) or is a severe transcription error of a different compound (e.g., DCC, CAS 538-75-0).

Standard Operating Procedure: Handling Ambiguous Identifiers

In drug development, acting on an incorrect CAS number can lead to the procurement of the wrong reagent, safety hazards, or regulatory non-compliance. The following protocol defines the resolution pathway.

Resolution Workflow

The following diagram illustrates the decision logic for validating suspect identifiers.

Figure 1: Logical workflow for validating chemical identifiers. The input 39869-75-0 fails at the "Calculate Checksum" node.[1]

Potential Confusion Candidates

If the input was a typo, the researcher should verify if the intended chemical was one of the following, which share suffix similarities:

-

Tebutam

-

Legal Case Reference

Sourcing & Supply Chain Protocol for "Ghost" Chemicals

When a CAS number is invalid, you cannot order the chemical.[1] You must pivot to Structure-Based Sourcing .[1]

Defining the Chemical by Structure

Since the CAS is invalid, you must define the material by:

-

IUPAC Name: (e.g., N,N'-methanetetraylbiscyclohexanamine for DCC).

-

SMILES String: Precise textual representation of the structure.[1]

-

InChI Key: A hashed identifier that is search-engine friendly.

Protocol:

-

Locate the original paper or internal report where "39869-75-0" was found.[1]

-

Extract the chemical structure image or chemical name.[1]

-

Use a structure-search tool (e.g., ChemDraw JS, SciFinder) to generate a valid CAS.[1]

Supplier Verification

If a vendor provides a quote for "CAS 39869-75-0", proceed with extreme caution .[1]

References

-

Thomson Reuters Practical Law. (2024).[1] Mr Y (CAS-39869-Q8J7): recovery of overpayments.[1] Retrieved from [1]

-

American Chemical Society. (2024).[1] CAS Registry Number Verification & Checksum Algorithm. CAS.org.[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Database: Search for 39869-75-0.[1] Retrieved from [1]

1,2,4-triazole aniline derivatives in medicinal chemistry

An In-depth Technical Guide to 1,2,4-Triazole Aniline Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1] This status is attributed to its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide, ester, and carboxylic acid groups.[1][2][3][4] When this versatile core is functionalized with an aniline moiety, the resulting derivatives exhibit a remarkably broad and potent spectrum of pharmacological activities.[5] These compounds have been successfully developed into therapeutic agents targeting a wide array of diseases, including cancer, fungal infections, viral illnesses, and inflammatory conditions.[1][2][6]

The aniline fragment provides a synthetically tractable handle for introducing diverse substituents, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This capability is crucial for optimizing a compound's interaction with specific biological targets, thereby enhancing potency and selectivity while minimizing off-target effects. This guide offers a comprehensive exploration of 1,2,4-triazole aniline derivatives, delving into their synthesis, multifaceted mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Core Synthetic Strategies

The construction of the 1,2,4-triazole aniline scaffold can be achieved through several robust synthetic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Classic methods such as the Pellizzari and Einhorn-Brunner reactions provide reliable routes, while modern copper-catalyzed and one-pot methodologies offer increased efficiency and functional group tolerance.[5][7][8][9]

A prevalent strategy involves a multi-step sequence commencing with a substituted aniline, which is converted into a key intermediate that subsequently undergoes cyclization to form the 1,2,4-triazole ring. This often involves reaction with hydrazine derivatives or the use of amidines as a nitrogen source.[5][8]

General workflow for the synthesis and evaluation of 1,2,4-triazole aniline derivatives.

Therapeutic Applications and Mechanisms of Action

The true power of the 1,2,4-triazole aniline scaffold lies in its therapeutic versatility. By modifying the substituents on both the triazole and aniline rings, chemists can direct the molecule's activity toward distinct biological targets.

Anticancer Activity

Derivatives of 1,2,4-triazole aniline are potent anticancer agents that act through multiple mechanisms, often targeting key pathways in tumor growth, proliferation, and survival.[10] Many FDA-approved anticancer drugs, such as letrozole and anastrozole, feature the 1,2,4-triazole moiety.[10]

Mechanisms of Action:

-

Kinase Inhibition: Many derivatives function as inhibitors of critical protein kinases involved in cancer signaling. This includes Vascular Endothelial Growth Factor Receptors (VEGFR), which are essential for angiogenesis, as well as Epidermal Growth Factor Receptor (EGFR) and BRAF, which drive cell proliferation.[11][12]

-

Tubulin Polymerization Inhibition: Certain compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.[13] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][13]

Anticancer mechanisms of 1,2,4-triazole aniline derivatives.

Anticancer Activity Data

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Mechanism of Action |

| bis([2][11][12]triazolo)[4,3-a:3',4'-c]quinoxaline | MCF-7 (Breast) | 10.3 | Sorafenib | VEGFR-2 Inhibition |

| bis([2][11][12]triazolo)[4,3-a:3',4'-c]quinoxaline | HepG2 (Liver) | 6.4 | Sorafenib | VEGFR-2 Inhibition |

| Diarylurea-triazole hybrid (62i) | HT-29 (Colon) | 0.90 | Sorafenib | Tyrosine Kinase Inhibition |

| Diarylurea-triazole hybrid (62i) | H460 (Lung) | 0.85 | Sorafenib | Tyrosine Kinase Inhibition |

| Data synthesized from multiple sources.[2][11] |

Antifungal Activity

The 1,2,4-triazole core is synonymous with antifungal therapy; drugs like fluconazole and itraconazole are staples in treating systemic fungal infections.[6][14]

Mechanism of Action: The primary antifungal mechanism is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][15] This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the enzyme's active site, blocking its function. This disrupts membrane integrity, leading to fungal cell death.[1]

Antifungal mechanism via inhibition of the ergosterol biosynthesis pathway.

Anti-inflammatory and Analgesic Activity

Certain 1,2,4-triazole aniline derivatives exhibit significant anti-inflammatory and analgesic properties, primarily by targeting cyclooxygenase (COX) enzymes.[16][17]

Mechanism of Action: These compounds act as inhibitors of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[18][19] Some derivatives show preferential selectivity for COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2][18]

COX-2 Inhibitory Activity

| Compound Class | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference Compound |

| Arylidene derivative (81c) | 0.40 | >62.50 | Celecoxib |

| Schiff base derivative (4) | 1.76 | 66.93 | Indomethacin |

| Data from select studies.[2][18] |

Antiviral Activity

The 1,2,4-triazole scaffold is present in established antiviral drugs like Ribavirin, which has broad-spectrum activity against both RNA and DNA viruses.[3][4] The triazole ring's ability to act as a bioisostere of natural purine bases allows it to interfere with viral replication processes.[3] Research has shown that novel derivatives possess activity against a range of viruses, including Herpes Simplex Virus (HSV-1) and Chikungunya virus (CHIKV).[2][20]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole aniline derivatives is highly dependent on the nature and position of substituents. SAR studies provide critical insights for rational drug design.

-

Aniline Ring Substituents: The electronic properties of substituents on the aniline ring are crucial. Electron-withdrawing groups (e.g., halogens, -CF₃) often enhance anticancer and antifungal activity.[15][21] The position of the substituent (ortho, meta, para) can significantly impact binding affinity and selectivity.

-

Triazole Ring Substituents: The group attached to the triazole ring, particularly at the 3- and 5-positions, profoundly influences the mechanism of action. For instance, a thione (C=S) group at the 3-position is often associated with cardioprotective and anticancer activities.[2][22]

-

Linker Group: The linker connecting the triazole and aniline moieties can affect the molecule's overall conformation and flexibility, which is vital for fitting into the binding pocket of a target enzyme.

Experimental Protocols

General Synthesis of a 3-(Aryl)-5-(phenylamino)-1H-1,2,4-triazole Derivative

Causality: This protocol outlines a common synthetic route. The initial formation of the thiosemicarbazide intermediate is a standard method to introduce the necessary N-C-S backbone. The subsequent cyclization with an aniline derivative in the presence of a desulfurizing agent like mercuric oxide provides an efficient pathway to the desired triazole ring structure.

Step-by-Step Methodology:

-

Step 1: Synthesis of Aroyl Isothiocyanate. To a solution of an appropriate aroyl chloride (1.0 eq) in dry acetone, add potassium thiocyanate (1.2 eq). Reflux the mixture for 2 hours. Monitor the reaction by TLC. After completion, filter the potassium chloride precipitate and use the resulting filtrate containing the aroyl isothiocyanate directly in the next step.

-

Step 2: Synthesis of Aroyl Thiosemicarbazide. To the filtrate from Step 1, add hydrazine hydrate (1.2 eq) dropwise while stirring in an ice bath. Stir the reaction mixture at room temperature for 1 hour. The resulting precipitate is filtered, washed with cold water, and dried to yield the aroyl thiosemicarbazide intermediate.

-

Step 3: Synthesis of the 1,2,4-Triazole Aniline Derivative. A mixture of the aroyl thiosemicarbazide (1.0 eq), the desired substituted aniline (1.1 eq), and mercuric oxide (HgO, 1.5 eq) in ethanol is refluxed for 6-8 hours.

-

Work-up and Purification. After the reaction is complete (monitored by TLC), the mixture is filtered hot to remove mercuric sulfide. The filtrate is concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 1,2,4-triazole aniline derivative.

-

Characterization. The final product's structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Evaluation: MTT Cytotoxicity Assay

Causality: The MTT assay is a standard, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect.

Step-by-Step Methodology:

-

Cell Culture. Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment. The synthesized 1,2,4-triazole aniline derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The old media is removed from the plates, and 100 µL of the media containing the test compounds is added to each well. A control group receives media with DMSO only.

-

Incubation. The plates are incubated for 48 hours at 37°C.

-

MTT Addition. After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization. The media containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is agitated gently for 15 minutes.

-

Data Acquisition. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis. The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Perspectives

1,2,4-Triazole aniline derivatives represent a highly successful and enduring scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their ability to interact with a diverse range of biological targets, ensures their continued relevance in the quest for novel therapeutics. The extensive research into their anticancer, antifungal, anti-inflammatory, and antiviral properties has yielded both clinically approved drugs and a wealth of promising lead compounds.

Future research will likely focus on several key areas: the development of more selective inhibitors to minimize side effects, the synthesis of hybrid molecules that combine the triazole-aniline core with other pharmacophores to achieve multi-target activity, and the exploration of novel therapeutic applications for this versatile chemical class. As our understanding of disease pathways deepens, the rational design of new 1,2,4-triazole aniline derivatives will undoubtedly lead to the next generation of highly effective and targeted medicines.

References

- BenchChem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline Derivatives.

- Al-Sanea, M. M., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- BenchChem. (n.d.). An In-depth Technical Guide to 1,2,4-Triazole Containing Anilines: Synthesis, Biological Activity, and Therapeutic Potential.

- Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. PMC.

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds.

- Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds.

- Tozkoparan, B., et al. (2007). Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives. PubMed.

- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.

- Taha, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.

- Wen, J., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry.

- Gierlikowska, B., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.

- Gierlikowska, B., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed.

- ResearchGate. (2018). Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives.

- Kumar, A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.

- Küçükgüzel, I., et al. (2008). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC.

- da Silva, A. C. S., et al. (2023). Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. Future Microbiology.

- Borysenko, N. M., et al. (2024). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate.

- BenchChem. (n.d.). The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents: A Technical Guide.

- Taha, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate.

- BenchChem. (n.d.). Mechanism of Action of 1,2,4-Triazole-Based Compounds.

- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

- Stana, A., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.

- Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark.

- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.

- ResearchGate. (2018). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors.

- ResearchGate. (n.d.). Synthesis and mechanism of 1,2,4-triazole.

- Bouamrane, S., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. isres.org [isres.org]

- 22. benchchem.com [benchchem.com]

The Ascendant Scaffold: A Technical Guide to the Biological Prowess of 2-(Triazol-3-yl)anilines

Foreword: Unveiling a Privileged Pharmacophore

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with potent and selective biological activities is paramount. Among the myriad of heterocyclic scaffolds, the 2-(triazol-3-yl)aniline core has emerged as a "privileged" structure, a distinction earned through its consistent and versatile engagement with a wide array of biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this remarkable scaffold. We will delve into its significant anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual pathway analyses. Our objective is to not only present what is known but to illuminate the "why" behind the experimental design, fostering a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these compounds.

I. The 2-(Triazol-3-yl)aniline Core: A Synthesis-Driven Gateway to Bioactivity

The synthetic accessibility of the 2-(triazol-3-yl)aniline scaffold is a key driver of its prominence in drug discovery. The ubiquitous "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and efficient method for the construction of the 1,2,3-triazole ring. This, coupled with the versatility of aniline substitution, allows for the creation of vast and diverse chemical libraries for biological screening.

General Synthesis Protocol: A Step-by-Step Approach

The following protocol outlines a general and adaptable multi-step synthesis for 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-ones, a class of compounds bearing the triazolyl-aniline motif that has demonstrated notable anticancer activity. This procedure is a composite of established methodologies and serves as a foundational workflow.

Step 1: Synthesis of 2-(2-Chloroacetamido)benzoic Acid

-

Dissolve 2-aminobenzoic acid in a suitable solvent, such as dioxane, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add 2-chloroacetyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization.

Step 2: Synthesis of 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one

-

Reflux the 2-(2-chloroacetamido)benzoic acid from Step 1 with a substituted aniline in a suitable solvent like phosphorus oxychloride.

-

Monitor the reaction progress by TLC.

-

Once complete, cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product to obtain the purified quinazolinone scaffold.

Step 3: Synthesis of 2-(Azidomethyl)-3-phenylquinazolin-4(3H)-one

-

Dissolve the 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the azide intermediate.

Step 4: Synthesis of 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-ones via Click Chemistry

-

To a solution of the 2-(azidomethyl)-3-phenylquinazolin-4(3H)-one from Step 3 in a mixture of t-butanol and water, add the desired alkyne.

-

Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by column chromatography to yield the target 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-one derivative.[1]

II. Anticancer Activity: Targeting the Engines of Malignancy

The 2-(triazol-3-yl)aniline scaffold has demonstrated significant potential as an anticancer agent, with derivatives exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as interference with microtubule dynamics.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2-(triazol-3-yl)aniline derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | B16F10 (Murine Melanoma) | 41.12 | [2] |

| 7d | HeLa (Cervical Cancer) | <12 | [3] |

| 7e | HeLa (Cervical Cancer) | <12 | [3] |

| 10a | HeLa (Cervical Cancer) | 5.6 | [3][4] |

| 10d | HeLa (Cervical Cancer) | <12 | [3] |

| 3d | A549 (Lung Carcinoma) | Not Specified | [5] |

| 3f | HT-29 (Colon Adenocarcinoma) | Not Specified | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6][7][8][9]

Mechanisms of Anticancer Action

VEGFR and EGFR are receptor tyrosine kinases that play crucial roles in tumor angiogenesis and cell proliferation.[10][11][12][13][14] Many 2-(triazol-3-yl)aniline derivatives have been designed as inhibitors of these kinases.

Caption: VEGFR/EGFR Signaling Inhibition.

Microtubules are dynamic polymers of tubulin that are essential for cell division.[1][15][16] Some anticancer drugs exert their effect by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.

Caption: Tubulin Polymerization Inhibition.

III. Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The 2-(triazol-3-yl)aniline scaffold has shown promise as a source of novel antimicrobial agents with activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-(triazol-3-yl)aniline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| ACNBF | Vibrio parahaemolyticus | 100 | [17][18] |

| ITFMA | Vibrio parahaemolyticus | 50 | [17][18] |

| Compound II | Escherichia coli | 1.25-0.039 | [19] |

| Compound I | Staphylococcus aureus | 0.156 | [19] |

| Various | Bacillus subtilis | 0.4-5.4 (µM) | [20] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a widely used method for determining the susceptibility of bacteria to different antimicrobial agents.[5][21][22][23]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[5][21][24]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 2-(triazol-3-yl)aniline scaffold has been investigated for its anti-inflammatory properties, with evidence suggesting its ability to modulate key inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of representative 2-(triazol-3-yl)aniline derivatives, often expressed as IC50 values for the inhibition of inflammatory mediators or enzymes.

| Compound ID | Target/Assay | IC50 (nM) | Reference |

| Compound 7 | COX-2 | 21,530 | [25] |

| Compound 4 | COX-2 | 1,760 | [25] |

| Compound 21a | COX-2 | 1,980 | [25] |

| Compound 33a | COX-2 | 7.25 | [25] |

| Compound 33b | COX-2 | Not specified | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.[26][27][28][29][30]

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Mechanism of Anti-inflammatory Action: Modulation of the MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines.

Caption: MAPK/NF-κB Signaling in Inflammation.[17][31][32][33][34]

V. Conclusion: A Scaffold of Continuing Promise

The 2-(triazol-3-yl)aniline scaffold represents a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, underscores its significance in medicinal chemistry. This guide has provided a comprehensive overview of its anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed protocols and mechanistic insights. It is our hope that this resource will serve as a valuable tool for researchers in the field, catalyzing further exploration and innovation in the quest for novel and effective medicines. The journey of the 2-(triazol-3-yl)aniline scaffold is far from over; its full therapeutic potential is a chapter still being written.

References

- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.

- Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin.

- 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-ones: Design, Synthesis and Evaluation as Anti-cancer Agents. Bentham Science.

- Carrageenan Induced Paw Edema (R

- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.

- Mechanism of action of tubulin inhibitors payloads: polymerization...

- NF-κB, MAPK and JAK-STAT inflammatory pathways.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid

- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.

- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.

- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. PubMed Central.

- What are Tubulin inhibitors and how do they work?.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT assay protocol. Abcam.

- MTT Cell Proliferation Assay.

- Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.

- Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology.

- NF-κB and MAPK pathways in inflammation.

- Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare.

- The role of VEGFR and EGFR signaling in tumor angiogenesis.

- MTT Cell Assay Protocol. Texas Children's Hospital.

- New 1H‐1,2,4‐Triazolyl Deriv

- Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF).

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.

- VEGF and EGFR pathways in detail: Target for new therapies against cancer. YouTube.

- EGF/EGFR Signaling Pathway.

- The Nuclear Factor NF-κB Pathway in Inflamm

- MAPK Signaling in Inflammatory Cytokines P

- Simplified scheme of the VEGF/VEGFR pathway.

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed Central.

- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PubMed Central.

- Determination of antimicrobial activity of some 1,2,4-triazole deriv

- Calculated IC50 values of synthesized triazole derivatives.

- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals.

-

Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][5][21]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. PubMed Central.

- Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives.

- Synthesis, crystal structure, anti-inflammatory and anti-hyperglycemic activities of novel 3,4-disubstituted 1,2,4-triazol-5(4H)

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Simplified scheme of the VEGF/VEGFR pathway [pfocr.wikipathways.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medicine.dp.ua [medicine.dp.ua]

- 20. Secure Verification [radar.ibiss.bg.ac.rs]

- 21. asm.org [asm.org]

- 22. microbenotes.com [microbenotes.com]

- 23. hardydiagnostics.com [hardydiagnostics.com]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 25. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. inotiv.com [inotiv.com]

- 27. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 29. phytopharmajournal.com [phytopharmajournal.com]

- 30. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. assaygenie.com [assaygenie.com]

The Tautomeric Divide: A Technical Guide to 4H- vs. 1H-1,2,4-Triazoles

Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1][2] Purpose: To provide a rigorous, self-validating framework for distinguishing, synthesizing, and utilizing 1,2,4-triazole tautomers in drug discovery.

Executive Summary

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids in blockbuster drugs like fluconazole and sitagliptin.[1][2] However, its utility is complicated by annular tautomerism.[1][2] The equilibrium between the 1H-tautomer (asymmetric, generally more stable) and the 4H-tautomer (symmetric, often higher energy) dictates ligand-protein binding affinities, solubility, and metabolic stability.[1][2]

This guide moves beyond basic textbook definitions to provide actionable protocols for identifying tautomers, controlling their regioselective synthesis, and modeling their distinct pharmacophores.[1][2]

Thermodynamic & Electronic Landscape

The Stability Hierarchy

In the gas phase and aqueous solution, the 1H-1,2,4-triazole is thermodynamically favored over the 4H-1,2,4-triazole by approximately 4–10 kcal/mol (17–42 kJ/mol).[1] This preference arises from the "lone pair repulsion" effect; in the 4H-form, the lone pairs on N1 and N2 are adjacent and parallel, creating destabilizing repulsion.[1]

| Property | 1H-1,2,4-Triazole | 4H-1,2,4-Triazole |

| Symmetry (Point Group) | Cₛ (Asymmetric) | C₂ᵥ (Symmetric) |

| Dipole Moment (Gas) | ~3.2 D | ~0.8 D |

| Aromaticity (Hückel) | 6π electrons (Aromatic) | 6π electrons (Aromatic) |

| H-Bond Donor Sites | N1 | N4 |

| H-Bond Acceptor Sites | N2, N4 | N1, N2 |

Tautomeric Equilibrium Visualization

The following diagram illustrates the prototropic shift and the transition state energy barrier.

Analytical Discrimination: The "How-To"

Distinguishing these tautomers requires overcoming the challenge of rapid proton exchange, which averages NMR signals at room temperature.[1]

NMR Spectroscopy (The Symmetry Test)

The most reliable solution-phase method relies on molecular symmetry.

-

4H-Triazoles (Symmetric): If substituents at C3 and C5 are identical (e.g., H or Methyl), the molecule possesses a C2 axis passing through N4.[1][2]

-

Result: C3 and C5 appear as a single signal in

C NMR.

-

-

1H-Triazoles (Asymmetric): The N1-H breaks the symmetry.

-

Result: C3 and C5 are chemically distinct and should appear as two separate signals .

-

Critical Caveat: At room temperature (RT), rapid proton exchange between N1 and N2 often averages the signals of the 1H-tautomer, mimicking the symmetry of the 4H-form. You must "freeze" the equilibrium.

Experimental Protocol: Low-Temperature NMR

Objective: To slow proton exchange and resolve distinct tautomeric signals.

-

Solvent Choice: Use HMPT-d18 (hexamethylphosphoramide) or THF-d8 / DMF-d7 . Avoid protic solvents (MeOH, H2O) which catalyze exchange.[1][2]

-

Sample Prep: Dissolve 10 mg of triazole in 0.6 mL solvent. Add 4Å molecular sieves to ensure anhydrous conditions.

-

Acquisition:

-

Cool probe to -40°C to -90°C (233 K to 183 K).

-

Acquire

C NMR (decoupled).

-

-

Interpretation:

-

One C-H peak: Indicates 4H-tautomer (or exchange is still too fast).

-

Two C-H peaks: Confirms 1H-tautomer (asymmetry resolved).

-

Crystallography

In the solid state, tautomers are locked by lattice forces.[1][2]

-

1H-Form: Typically forms intermolecular hydrogen bonded chains (N1-H···N4).

-

4H-Form: Rare in unsubstituted forms but stabilized by specific metal coordination or bulky C3/C5 substituents.

Synthetic Regiocontrol: N1 vs. N4 Alkylation

Controlling the site of alkylation is the primary synthetic challenge. The "Curtin-Hammett principle" applies: the product ratio depends on the transition state energies of the alkylation step, not just the ground state population.

The Alkylation Decision Tree

Protocol: Regioselective N1-Alkylation

Mechanism: The triazolate anion has high electron density at N1/N2. N1 attack is favored due to less steric hindrance compared to N4 (which is flanked by C3/C5 substituents).

-

Reagents: 1,2,4-Triazole (1.0 eq), Alkyl Halide (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).[1][2]

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous).

-

Procedure:

-

Dissolve triazole in MeCN.

-

Add DBU dropwise at 0°C (deprotonation). Stir 15 min.

-

Add alkyl halide dropwise.

-

Warm to RT and stir 2–4 hours.

-

-

Workup: Concentrate, redissolve in EtOAc, wash with brine.

-

Purification: Flash chromatography. N1-isomer is usually less polar (higher Rf) than the N4-isomer or quaternary salts.

Note: To access the N4-isomer , one typically requires specific directing groups or synthesis de novo from hydrazine precursors (e.g., diformylhydrazine + primary amine), rather than direct alkylation.[1][2]

Pharmacological Implications[1][5][6]

Bioisosterism & Binding Modes

The choice of tautomer (or fixed isomer) radically alters the pharmacophore.

| Feature | 1H-Isomer (or N1-substituted) | 4H-Isomer (or N4-substituted) |

| Vector Geometry | Bent / Angular | Linear / Symmetric |

| H-Bonding | N2 (Acceptor), N4 (Acceptor) | N1/N2 (Dual Acceptors) |

| Drug Example | Fluconazole (N1-linked) | Ribavirin (1,2,4-triazole-3-carboxamide analog) |

Case Study: Fluconazole

Fluconazole targets the heme iron of the fungal enzyme CYP51.

-

Structure: The triazole is linked via N1 to the central scaffold.

-

Mechanism: The N4 nitrogen (now the distal atom) coordinates axially to the heme iron.

-

Why not N4-linked? If the triazole were attached via N4, the N1/N2 nitrogens would be sterically hindered and electronically suboptimal for coordinating the iron, drastically reducing potency.[1]

References

-

Thermodynamic Stability: Rodgers, M. T., & Armentrout, P. B. (1999).[1][2] Absolute alkali metal ion binding affinities of several azoles determined by threshold collision-induced dissociation. International Journal of Mass Spectrometry, 185, 359-380.[1][2]

-

Tautomerism Overview: BenchChem. (2025).[3] Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide. [1][2]

-

Alkylation Regioselectivity: Bulger, P. G., et al. (2000).[1][2] An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters.

-

Crystal Structure: Matulková, I., et al. (2025).[1][2] 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate.[4] Acta Crystallographica.

-

Drug Design Applications: Zhou, C. H., & Wang, Y. (2012).[1][2] Recent researches in triazole compounds as medicinal drugs.[5][6][7] Current Medicinal Chemistry.

Sources

- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

Triazole-Aniline Hybrids: A Pharmacophore Fusion Guide for Therapeutic Development

Executive Summary

The fusion of 1,2,3-triazole and aniline moieties represents a high-yield strategy in modern medicinal chemistry, leveraging the concept of fragment-based drug design (FBDD). This guide analyzes the therapeutic utility of these hybrids, specifically their dual-action mechanisms in oncology (tubulin/kinase inhibition) and neurodegeneration (cholinesterase inhibition). By exploiting the triazole ring as a bioisostere of the amide bond—offering superior metabolic stability and dipole interactions—researchers can generate libraries of compounds with tunable physicochemical properties.

Chemical Rationale: The Bioisostere Advantage

The strategic coupling of an aniline derivative with a triazole core is not merely a linkage of convenience; it is a calculated physicochemical optimization.

-

Amide Bioisosterism: The 1,2,3-triazole ring mimics the topological and electronic features of a trans-amide bond but is resistant to hydrolytic cleavage by peptidases. This extends the in vivo half-life of the candidate drug.

-

Dipole Interactions: The strong dipole moment of the triazole ring (~5 Debye) facilitates hydrogen bonding with biological targets (e.g., Tyr/Thr residues in kinase pockets) without the metabolic liability of a polar amide hydrogen.

-

The Aniline "Warhead": Aniline fragments often serve as the hinge-binding motif in kinase inhibitors (e.g., Gefitinib) or as the solvent-exposed tail that modulates solubility and permeability.

Therapeutic Applications & Mechanisms[1][2][3][4]

A. Oncology: Dual-Targeting Tubulin and Kinases

Triazole-aniline hybrids have emerged as potent antineoplastic agents, often outperforming standard care drugs in multidrug-resistant (MDR) cell lines.

1. Tubulin Polymerization Inhibition

These compounds frequently bind to the colchicine-binding site of

-

Mechanism: The triazole ring positions the aniline and the pendant aromatic ring (e.g., trimethoxyphenyl) to sterically occlude the binding pocket, preventing

-tubulin dimerization. -

Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

2. EGFR Tyrosine Kinase Inhibition

Hybrids incorporating quinazoline scaffolds utilize the triazole linker to access the ribose-binding pocket or the solvent-exposed region of EGFR.

-

Key Interaction: The N2 or N3 nitrogen of the triazole acts as a hydrogen bond acceptor for Lys745 or Met793 in the ATP-binding cleft.

Table 1: Comparative Potency of Key Triazole-Aniline Hybrids

| Compound ID | Target | Cell Line / Assay | IC50 / Activity | Reference |

| 14d (Carboline-hybrid) | Tubulin | Tubulin Polymerization | 7.63 μM | [Design, synthesis...[2] tubulin inhibitors]([Link]) |

| 16a (Sulfanilamide-hybrid) | Tubulin | MGC-803 (Gastric) | 0.4 ± 0.1 μM | |

| Compound 5 | EGFR (WT) | Kinase Assay | 1.0 nM | [SAR Studies...[3] EGFR Kinase Inhibitors]([Link]) |

| Compound 34 | EGFR (T790M) | H1975 (Resistant) | 1.5 nM | [SAR Studies...[3] EGFR Kinase Inhibitors]([Link]) |

B. Neurodegeneration: Cholinesterase Inhibition

In Alzheimer’s research, these hybrids act as dual-binding site inhibitors of Acetylcholinesterase (AChE).[4][5]

-

Dual Binding: The aniline moiety interacts with the Peripheral Anionic Site (PAS) , preventing amyloid-

aggregation, while the triazole-linked core engages the Catalytic Anionic Site (CAS) .

Experimental Protocol: Self-Validating Synthesis

Standardizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is designed to be self-validating : visual cues and TLC checkpoints ensure the reaction is proceeding before workup.

Reagents

-

Azide Component: 4-Azidoaniline (or derivative) (1.0 equiv)

-

Alkyne Component: Phenylacetylene derivative (1.1 equiv)

-

Catalyst: CuSO

5H -

Reductant: Sodium Ascorbate (20 mol%)

-

Solvent:

-BuOH : H

Step-by-Step Workflow

-

Pre-Complexation (The Color Check):

-

Dissolve the alkyne and azide in the

-BuOH/H -

Add the CuSO

solution.[6] -

Critical Step: Add the Sodium Ascorbate solution dropwise.

-

Validation: The solution must turn from bright blue (Cu

) to brownish-yellow/orange (Cu

-

-

Reaction Monitoring:

-

Stir at room temperature for 6–12 hours.

-

TLC Check: Spot the reaction mixture against the starting azide. The azide spot (usually higher R

) must disappear. The triazole product typically appears as a highly fluorescent spot under UV (254 nm) at a lower R

-

-

Workup (Copper Removal):

-

Dilute with water and extract with Ethyl Acetate (

). -

Wash the organic layer with 5% ammonium hydroxide (NH

OH). -

Validation: The aqueous wash will turn blue if residual copper is removed. Repeat until the wash is colorless.

-

-

Purification:

-

Recrystallize from Ethanol/Water or perform Flash Column Chromatography.

-

Visualizing the Synthesis Logic

Caption: Self-validating CuAAC synthesis workflow with visual checkpoints for catalyst activation and reaction completion.

Structure-Activity Relationship (SAR)

Understanding the SAR of these hybrids is critical for optimizing potency. The diagram below synthesizes data from EGFR and Tubulin inhibitor studies.

Key SAR Rules:

-

The Linker: A 1,2,3-triazole is superior to 1,2,4-triazole for tubulin binding due to the specific vector alignment of the N2/N3 lone pairs.

-

Aniline Substitution:

-

Electron-Donating Groups (EDGs): 3,4,5-trimethoxy substitution on the aniline ring mimics the Combretastatin A-4 pharmacophore, drastically increasing tubulin affinity.

-

Halogens: A meta-chloro or fluoro substituent on the aniline improves metabolic stability and kinase selectivity (e.g., Gefitinib analogs).

-

-

Spacer Length: For EGFR inhibitors, a propyl linker between the triazole and the aniline often enhances flexibility, allowing the compound to fold into the hydrophobic pocket.

Caption: SAR decision tree highlighting substituent effects on Tubulin vs. Kinase selectivity.

Future Outlook

The next frontier for triazole-aniline hybrids lies in PROTACs (Proteolysis Targeting Chimeras) . The triazole ring provides an ideal, stable handle for attaching E3 ligase ligands (like Thalidomide) to the aniline-based target protein binder. This could transition these compounds from simple inhibitors to protein degraders, overcoming resistance mechanisms like the EGFR T790M mutation.

References

-

Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. Source: New Journal of Chemistry (RSC) URL:[Link]

-

Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Source: RSC Advances URL:[Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: Pharmaceuticals (MDPI) URL:[Link]

-

A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Source: Molecules (MDPI) URL:[Link]

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Source: Molecules (MDPI) URL:[Link]

-

Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Source: Journal of the Brazilian Chemical Society URL:[Link]

Sources

- 1. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Foreword: Deconstructing the Kinase-Inhibitor Interaction

An In-Depth Technical Guide to Key Pharmacophores in Kinase Inhibitor Drug Design

Protein kinases, as central nodes in cellular signaling, represent one of the most critical and intensely pursued target classes in modern drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule inhibitors to modulate kinase activity has revolutionized treatment paradigms. At the heart of this endeavor lies the understanding and exploitation of pharmacophores : the specific three-dimensional arrangement of molecular features essential for biological activity.

This guide moves beyond a simple catalog of inhibitor types. It is designed to provide researchers, scientists, and drug development professionals with a causal understanding of why certain structural motifs are paramount for potent and selective kinase inhibition. We will explore the intricate dance between a ligand and the kinase ATP-binding site, dissecting the key interactions that anchor an inhibitor and dictate its therapeutic potential. By grounding our discussion in structural biology, biophysical validation, and field-proven examples, this document serves as both a foundational reference and a practical guide to the rational design of next-generation kinase inhibitors.

The Kinase Catalytic Domain: A Landscape of Opportunity

The catalytic domain of a protein kinase is a highly conserved structure, composed of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe).[1] Nestled between these lobes is the binding cleft for adenosine triphosphate (ATP), the universal phosphate donor. The vast majority of clinically successful kinase inhibitors are ATP-competitive, meaning they function by occupying this pocket and preventing ATP from binding.[2] The rational design of these inhibitors hinges on understanding the sub-regions of this pocket:

-

The Adenine Region: Where the purine ring of ATP binds. This region is anchored by a critical backbone structure known as the hinge .

-

The Sugar Pocket: Where the ribose moiety of ATP resides.

-

The Phosphate-Binding Region: Occupied by the triphosphate group of ATP.

-

Adjacent Hydrophobic Pockets: Additional pockets that are often exploited to achieve inhibitor selectivity and potency.

The dynamic nature of the kinase domain, particularly the conformation of the activation loop, provides the basis for classifying inhibitors and their corresponding pharmacophores.

A Tale of Two Conformations: Type I and Type II Inhibitor Pharmacophores

A crucial element controlling kinase activity is the activation loop, which begins with the highly conserved Asp-Phe-Gly (DFG) motif . The orientation of this motif dictates the kinase's catalytic competence and defines the two primary conformations targeted by inhibitors.[3][4]

Type I Inhibitors: Targeting the Active "DFG-in" State

Type I inhibitors bind to the active conformation of the kinase, where the DFG motif is oriented "in," with the aspartate residue coordinating a magnesium ion and the phenylalanine residue tucked into a hydrophobic pocket.[3][5][6] This is the same conformation that binds ATP.

Core Pharmacophoric Features of Type I Inhibitors: [7][8][9]

-

Hinge-Binding Motif: This is the sine qua non of an ATP-competitive inhibitor. It consists of a flat, often heterocyclic scaffold containing one or more hydrogen bond donors and acceptors that form critical interactions with the backbone of the kinase hinge region.[1][2][10] This interaction mimics that of the adenine ring of ATP and is the primary anchor for the inhibitor.[2]

-

Hydrophobic Moieties: These groups are directed towards hydrophobic pockets adjacent to the adenine region. One key area is the "front pocket," often defined by a critical gatekeeper residue . The size of this residue (from large, like phenylalanine, to small, like glycine) is a key determinant of selectivity across the kinome.[9][11]

-

Solvent-Front Groups: Functional groups extending towards the solvent-exposed region (the sugar pocket) can be modified to fine-tune solubility, cell permeability, and potentially gain additional selectivity by interacting with residues unique to a specific kinase.

A pharmacophore model for a typical Type I inhibitor highlights these essential interactions.[8][9]

Caption: Key pharmacophoric interactions of a Type I inhibitor.

Type II Inhibitors: Exploiting the Inactive "DFG-out" State

In the inactive state, the DFG motif flips, with the phenylalanine moving into the ATP site and the aspartate facing outward.[3][6][12] This "DFG-out" conformation exposes a new, adjacent hydrophobic pocket that is not accessible in the active state.[5][13] Type II inhibitors are designed to exploit this unique inactive conformation, often leading to improved selectivity.

Core Pharmacophoric Features of Type II Inhibitors: [7][8][14]

-

Hinge-Binding Motif: Similar to Type I inhibitors, this feature is essential for anchoring the molecule in the adenine region.[14]

-

Hydrophobic "Head": A moiety that occupies the traditional ATP-binding site.

-

Hydrophobic "Tail": A larger, hydrophobic group that extends into and occupies the allosteric pocket created by the DFG-out flip. This is the defining feature of a Type II inhibitor.

-

Linker: Connects the head and tail portions, traversing the region near the gatekeeper residue.

The ability to span both the ATP site and the adjacent allosteric site is what defines the Type II pharmacophore.[13][15] Prominent examples include the groundbreaking drugs Imatinib and Sorafenib.[13]

Caption: DFG-in vs. DFG-out states and inhibitor types.

Beyond the ATP Cleft: Allosteric and Covalent Inhibition

While ATP-competitive inhibitors dominate the landscape, alternative strategies offer solutions to challenges of selectivity and acquired resistance.

Allosteric Inhibitors (Type III & IV)

Allosteric inhibitors achieve their effect by binding to sites on the kinase that are remote from the ATP pocket.[16][17] This approach offers the potential for exquisite selectivity, as allosteric sites are generally not conserved across the kinome.[17][18]

-

Type III inhibitors bind in a pocket immediately adjacent to the ATP site (e.g., MEK inhibitors like Trametinib).[16][17]

-

Type IV inhibitors bind to remote pockets, such as the myristoyl pocket in Abl kinase.[16][19]

The discovery of allosteric inhibitors often relies on high-throughput screening campaigns, as their binding sites are not as readily predicted as the ATP pocket.[20]

Covalent Inhibitors

Covalent inhibitors combine the features of a traditional reversible inhibitor with a reactive electrophilic group, or "warhead."[21][22] The inhibitor first binds non-covalently to the ATP site, positioning the warhead to form a permanent covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[21][23]

Core Pharmacophoric Features of Covalent Inhibitors:

-

Reversible Recognition Scaffold: A standard pharmacophore (typically Type I) that directs the inhibitor to the ATP site of a specific kinase.

-

Electrophilic Warhead: A reactive group, such as an acrylamide, that is positioned to react with a target residue.[21][24]

-

Optimal Linker: A spacer that correctly orients the warhead for covalent bond formation.

This strategy can lead to high potency and prolonged duration of action. The selectivity is derived both from the recognition scaffold and the presence of a suitably positioned nucleophile, which is not present in all kinases.[21]

| Inhibitor Type | Binding Site | Kinase Conformation | Key Pharmacophoric Features | Example |

| Type I | ATP Pocket | Active (DFG-in) | Hinge-binder, Hydrophobic groups | Gefitinib |

| Type II | ATP Pocket + Adjacent | Inactive (DFG-out) | Hinge-binder, Hydrophobic head & tail | Imatinib[13] |

| Type III/IV | Allosteric Site | Varies | Unique to pocket; no common pharmacophore | Trametinib[17] |

| Covalent | ATP Pocket | Active (DFG-in) | Reversible scaffold + Electrophilic warhead | Ibrutinib[24] |

| Table 1: Summary of Kinase Inhibitor Classes and Their Core Pharmacophoric Features. |

Experimental Validation: From Theory to Therapeutic Candidate

The design of inhibitors based on pharmacophoric models must be rigorously validated through experimental testing. A multi-faceted approach using biochemical and biophysical assays is essential to build a comprehensive profile of a compound's activity.

Workflow for Inhibitor Characterization

Caption: A typical workflow for kinase inhibitor development.

Experimental Protocol: In Vitro Kinase Activity Assay

Determining a compound's half-maximal inhibitory concentration (IC50) is the first step in evaluating its potency. Luminescence-based assays that quantify ATP consumption (by measuring ADP production) are a common, high-throughput method.[25][26]

Protocol: Luminescence-Based Kinase Activity Assay [25][27]

-

Reagent Preparation:

-

Prepare Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

-

Prepare solutions of the target kinase, its specific substrate peptide, and ATP in Kinase Assay Buffer. The final ATP concentration should be close to its Km value for the kinase.

-

-

Kinase Reaction:

-

In a 384-well white plate, add 1 µL of each inhibitor dilution (and DMSO for no-inhibitor and no-enzyme controls).

-

Add 10 µL of the kinase solution to all wells except the no-enzyme control.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells.

-

Incubate for 60 minutes at 30°C. The incubation time may require optimization.

-

-

ADP Detection:

-

Stop the reaction and detect the amount of ADP produced by adding 20 µL of an ADP detection reagent (e.g., ADP-Glo™).

-

Incubate as per the manufacturer's instructions (typically 30-40 minutes).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data, setting the no-inhibitor control as 100% activity and the highest inhibitor concentration as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Protocol: Biophysical Characterization

While IC50 values measure functional inhibition, biophysical methods confirm direct binding and provide crucial data on the thermodynamics and kinetics of the interaction.[28]

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity [29]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) in a single experiment.[30]

-

Sample Preparation:

-

Dialyze the purified target kinase and dissolve the inhibitor into the exact same buffer to avoid buffer mismatch artifacts. A common buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.

-

Degas both the protein and inhibitor solutions thoroughly.

-

Prepare the protein solution at a concentration of 10-20 µM for the sample cell.

-

Prepare the inhibitor solution at a concentration 10-15 times that of the protein for the syringe.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Program the injection series: typically one initial 0.5 µL injection followed by 18-20 injections of 2 µL each, with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Acquisition and Analysis:

-

Run the titration experiment. The raw data is a plot of heat flow (µcal/sec) versus time.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[31]

-

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics [32][33]

SPR is a powerful label-free technique for measuring real-time binding kinetics (association rate, kon, and dissociation rate, koff) and affinity (KD).[34][35]

-

Chip Preparation and Protein Immobilization:

-

Select a sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface using a mixture of EDC/NHS.

-

Immobilize the purified kinase onto the chip surface via amine coupling to a target density (e.g., 5000-10000 Response Units, RU).

-

Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without the kinase.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (zero concentration) sample.

-

Inject the inhibitor solutions over the kinase and reference surfaces at a constant flow rate, starting with the lowest concentration. This is the association phase .

-

After the association phase, flow running buffer over the chip to monitor the inhibitor dissociating from the kinase. This is the dissociation phase .

-

Between inhibitor injections, regenerate the chip surface with a harsh buffer (e.g., low pH glycine) if necessary to remove all bound inhibitor.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Subtract the buffer-only injection signal (zero concentration) to double-reference the data.

-

Globally fit the association and dissociation curves from all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the kinetic rate constants kon and koff.

-

Calculate the equilibrium dissociation constant as KD = koff / kon.

-

| Technique | Primary Output | Key Advantages | Key Considerations |

| Kinase Activity Assay | IC50 (Potency) | Functional readout; high-throughput | Indirect measure of binding; can be prone to artifacts |

| ITC | KD, ΔH, ΔS, n | Gold standard for thermodynamics; label-free | Requires larger amounts of pure protein; lower throughput |

| SPR | kon, koff, KD | Real-time kinetic data; high sensitivity | Requires protein immobilization which may affect activity |

| Table 2: Comparison of Key Experimental Techniques for Inhibitor Characterization. |

Conclusion: An Integrated, Iterative Approach

The design of potent and selective kinase inhibitors is a multidisciplinary, iterative process. It begins with a deep understanding of the structural and dynamic features of the target kinase. The core pharmacophores—the hinge-binding motif, the hydrophobic space-fillers, and features that exploit unique conformational states—serve as the fundamental building blocks for rational design. Each design hypothesis must be rigorously tested through a cascade of biochemical and biophysical assays that confirm potency, verify direct binding, and elucidate the kinetics of the interaction. By integrating computational design with robust experimental validation, the field continues to advance, delivering precisely targeted therapeutics that have a profound impact on human health.

References

-

Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed. Available at: [Link]

-

Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. Available at: [Link]

-

Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - Springer Nature. Available at: [Link]

-

Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - ResearchGate. Available at: [Link]

-

De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - ACS Chemical Biology. Available at: [Link]

-

Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. Available at: [Link]

-

Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed. Available at: [Link]

-

Hinge Binder Collection For Kinase Inhibitor Design - BioSolveIT. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

-

Pharmacophore model for type I protein kinase inhibitors - ResearchGate. Available at: [Link]

-

Analyses of kinase DFG-out structures - ResearchGate. Available at: [Link]

-

Defining a new nomenclature for the structures of active and inactive kinases - PNAS. Available at: [Link]

-

Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC. Available at: [Link]

-

DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors - PMC. Available at: [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. Available at: [Link]

-

Drugs for Allosteric Sites on Receptors - PMC. Available at: [Link]

-

How Ligands Interact with the Kinase Hinge - PMC. Available at: [Link]

-

Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Rad. Available at: [Link]

-

Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Publishing. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

-

Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - ACS Publications. Available at: [Link]

-

Type II inhibitors pharmacophore model - ResearchGate. Available at: [Link]

-

Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group. Available at: [Link]

-

Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - NIH. Available at: [Link]

-

Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PubMed. Available at: [Link]

-

Advances in reversible covalent kinase inhibitors - PMC. Available at: [Link]

-

Structural differences between the DFG-in and DFG-out conformations of ABL kinase - ResearchGate. Available at: [Link]

-

Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC. Available at: [Link]

-

Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38 - ResearchGate. Available at: [Link]

-